molecular formula C14H22N2O2 B13546514 2-(Boc-amino)-2-(2-methylphenyl)ethanamine

2-(Boc-amino)-2-(2-methylphenyl)ethanamine

Cat. No.: B13546514
M. Wt: 250.34 g/mol
InChI Key: XNCZHQOPTKYVFX-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl N-(2-bromoethyl)carbamate as a starting material, which undergoes nucleophilic substitution with 2-methylphenylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbamate group can produce the corresponding amine .

Scientific Research Applications

Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate is unique due to the presence of both the tert-butyl and 2-methylphenyl groups, which confer specific chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-10-7-5-6-8-11(10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17)

InChI Key

XNCZHQOPTKYVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN)NC(=O)OC(C)(C)C

Origin of Product

United States

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